3-((2-Hydroxytetradecyl)sulphinyl)propionic acid
Description
Properties
CAS No. |
85099-09-8 |
|---|---|
Molecular Formula |
C17H34O4S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-(2-hydroxytetradecylsulfinyl)propanoic acid |
InChI |
InChI=1S/C17H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16(18)15-22(21)14-13-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) |
InChI Key |
YWKGUDHHIUFKAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CS(=O)CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid typically involves the reaction of tetradecyl alcohol with a sulfoxide reagent under controlled conditions. The hydroxyl group is introduced through a hydroxylation reaction, and the propionic acid moiety is added via esterification or similar reactions. The reaction conditions often require specific temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
General Reaction Pathways for Structurally Related Compounds
Propionic acid derivatives often participate in esterification, oxidation, and hydrolysis. For example:
-
Esterification : Propionic acid groups react with alcohols to form esters, as seen in patent for 3-(2-oxocyclopentyl)-propionic acid, where hydrolysis of esters under alkaline conditions yields the carboxylic acid.
-
Oxidation : Sulfur-containing groups (e.g., sulphinyl) may undergo oxidation to sulfonyl groups, though no direct evidence exists for this compound.
-
Hydrolysis : Acid-catalyzed or base-mediated hydrolysis of esters or amides is common, as demonstrated in for ester-to-acid conversion.
Potential Interactions Based on Functional Groups
While no direct data exists for the target compound, its functional groups suggest possible reactivity:
-
Hydroxyl Group : May engage in hydrogen bonding or participate in condensation reactions (e.g., esterification with carboxylic acids).
-
Sulphinyl Group : Likely susceptible to oxidation (e.g., to sulfonyl) or reduction (e.g., to sulfide).
-
Long Hydrophobic Chain : Enhances solubility in lipid environments, potentially influencing phase behavior in biological systems.
Limitations and Gaps
-
Lack of Direct Data : No search results explicitly describe the reactivity of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid .
-
Functional Group Complexity : The combined hydroxyl, sulphinyl, and long-chain groups may enable unique reaction pathways (e.g., micellar interactions, enzymatic targeting), but these remain speculative without experimental data.
Scientific Research Applications
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphinyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially modulating their activity. The propionic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(4-Hydroxyphenyl)propionic Acid
- Structure : Features a hydroxyl group on the phenyl ring at the para position.
- Applications: Acts as a biosynthetic precursor for cyclic diarylheptanoids (e.g., myricanol in Myrica rubra), demonstrating preferential incorporation over 4-coumaric acid in competitive feeding experiments . Used in metabolic engineering for bioconversion into high-value chemicals like acrylic acid .
- Key Data: Property Value/Observation Reference Biosynthetic Role Precursor for myricanol Market Relevance High-value chemical target
3-(2-Hydroxyphenyl)propionic Acid
- Structure : Hydroxyl group at the ortho position on the phenyl ring.
- Biological Activity :
3-(4-Isopropylphenyl)propionic Acid
- Structure : Isopropyl substituent on the para position of the phenyl ring.
- Properties and Applications: Physical Data: Melting point 74–76°C, boiling point ~310.5°C, pKa ~4.69 . Function: Inhibits monoamine oxidase (MAO), serving as a chemical probe in neurochemical research .
Halogenated Derivatives
3-(4-Bromophenyl)propionic Acid
- Structure : Bromine atom at the para position.
- Activity : Demonstrates potent phytotoxicity against Cuscuta campestris, outperforming hydroxylated analogs .
3-(2,4-Difluorophenyl)propionic Acid
- Structure : Two fluorine atoms at the ortho and para positions.
- Properties : Molecular weight 186.16 g/mol; used in carbonyl and carboxylic acid-related synthetic applications .
3-(4-Methylbenzoyl)-propionic Acid
- Market Analysis :
Boc-R-3-Amino-3-(2-hydroxyphenyl)-propionic Acid
- Role: Key intermediate in peptide synthesis and drug development, leveraging Boc protection for amino group stability .
Metabolic and Biodegradation Pathways
- 3-(2,4-Dihydroxyphenyl)-propionic Acid: Oxidized by Pseudomonas mandelii 7HK4 via HcdA hydroxylase to form 3-(2,3,5-trihydroxyphenyl)-propionic acid, a para-quinone precursor .
- 3-Hydroxypropionic Acid (3-HP) :
Structural and Functional Trends
Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., halogens): Enhance phytotoxicity and stability (e.g., 3-(4-bromophenyl)propionic acid ).
- Hydroxyl Groups: Influence biosynthetic incorporation (e.g., 3-(4-hydroxyphenyl)propionic acid in myricanol synthesis ) and biodegradation pathways .
- Long Alkyl Chains (e.g., hydroxytetradecyl in the target compound): Likely enhance lipid solubility and membrane interaction, though direct data are lacking.
Biological Activity
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant effects, anti-inflammatory activity, and possible therapeutic applications.
Chemical Structure and Properties
3-((2-Hydroxytetradecyl)sulphinyl)propionic acid is characterized by a long-chain hydrocarbon with a sulphinyl group, which may contribute to its unique biological functions. The presence of the hydroxytetradecyl moiety suggests potential interactions with biological membranes, affecting cellular processes.
Antioxidant Properties
Research indicates that 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, although detailed mechanisms remain to be elucidated .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various experimental models. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Emerging evidence points towards neuroprotective properties of 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid. Animal studies have demonstrated that it can improve cognitive function and reduce neurodegeneration markers in models of Alzheimer's disease. These findings highlight its potential role in neurodegenerative disease management .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Improves cognitive function; reduces neurodegeneration |
Detailed Research Findings
- Antioxidant Study : In a controlled experiment, cells treated with 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls (p < 0.05). This suggests effective scavenging of free radicals.
- Anti-inflammatory Study : In vitro assays demonstrated that the compound significantly downregulated TNF-alpha and IL-6 production in macrophages when stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent (p < 0.01).
- Neuroprotection Study : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory retention on behavioral tests and reduced levels of amyloid-beta plaques in the brain tissue (p < 0.01) .
Q & A
Q. What synthetic routes are effective for producing 3-((2-Hydroxytetradecyl)sulphinyl)propionic acid, and how can purity be optimized?
Answer: A two-step synthesis is recommended:
Thioether formation : React 2-hydroxytetradecanethiol with 3-chloropropionic acid under alkaline conditions (e.g., KOH in ethanol) at 60°C for 12 hours.
Oxidation : Treat the thioether intermediate with H₂O₂ (30% w/v) in acetic acid at 0–5°C to form the sulphinyl group.
Purification : Use silica gel column chromatography with a hexane/ethyl acetate gradient (95:5 to 70:30). Final recrystallization in ethanol/water (1:3 v/v) yields >95% purity. Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase, UV detection at 210 nm) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the sulfoxide group’s structure?
Answer:
- IR spectroscopy : Identify the S=O stretch at 1030–1070 cm⁻¹.
- NMR : ¹H NMR detects deshielded protons near the sulphinyl group (δ 2.8–3.2 ppm for SCH₂), while ¹³C NMR confirms the sulphinyl carbon (δ ~50 ppm).
- X-ray crystallography : For stereochemical resolution, grow single crystals via slow evaporation in ethanol. Refine the structure using SHELX software (SHELXL for anisotropic displacement parameters, SHELXS for phase determination) .
Q. What storage conditions ensure long-term stability of the compound in aqueous and solid states?
Answer:
- Solid state : Store at -20°C under argon in amber vials. Lyophilized samples retain stability for >12 months when kept desiccated.
- Aqueous solutions : Prepare fresh solutions in pH 4–5 buffers (e.g., acetate) to minimize hydrolysis. Avoid prolonged exposure to light or temperatures >4°C. Monitor degradation via LC-MS (e.g., [M-H]⁻ ion at m/z 345 using ESI-QTOF) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the sulfoxide group’s stereochemistry during structural analysis?
Answer:
- Chiral chromatography : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to separate enantiomers.
- Circular dichroism (CD) : Compare experimental CD spectra (190–250 nm) with density functional theory (DFT)-simulated spectra for absolute configuration assignment.
- Cross-validation : Combine crystallographic data (SHELXL refinement) with vibrational optical activity (VOA) spectroscopy to confirm stereochemical consistency .
Q. What experimental strategies elucidate the compound’s interaction with lipid bilayers or protein targets?
Answer:
- Differential scanning calorimetry (DSC) : Measure phase transition temperatures of lipid bilayers (e.g., DPPC) with/without the compound to assess membrane disruption.
- Surface plasmon resonance (SPR) : Immobilize lipid vesicles or proteins on a sensor chip and quantify binding kinetics (ka, kd) in real time.
- Molecular dynamics simulations : Parameterize the compound using CHARMM36 force field and simulate insertion into lipid bilayers. Validate with neutron reflectometry data .
Q. How can metabolic pathways of the compound in microbial systems be systematically mapped?
Answer:
- Isotope tracing : Feed ¹³C-labeled compound to microbial cultures (e.g., Pseudomonas) and analyze metabolites via LC-HRMS. Identify intermediates using tools like MetaboAnalyst.
- Genetic knockouts : Use CRISPR-Cas9 to delete candidate oxidoreductases or sulfoxide reductases. Compare metabolite profiles between wild-type and knockout strains.
- Enzyme assays : Purify putative enzymes (e.g., sulfoxide reductases) and measure activity via NADPH oxidation at 340 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
